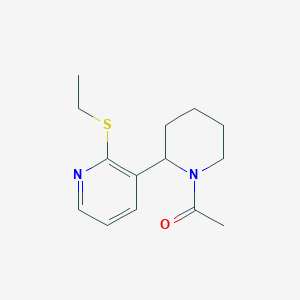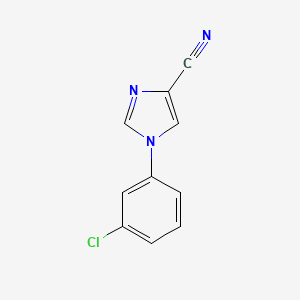
1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a chlorophenyl group attached to the imidazole ring, along with a carbonitrile group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Chlorphenyl)-1H-imidazol-4-carbonitril beinhaltet typischerweise die Reaktion von 3-Chlorbenzonitril mit Imidazol unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF). Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 1-(3-Chlorphenyl)-1H-imidazol-4-carbonitril kontinuierliche Fließprozesse umfassen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind entscheidend für eine effiziente Produktion.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(3-Chlorphenyl)-1H-imidazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung entsprechender Carbonsäuren oder Aldehyde.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Imidazolderivate.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorphenyl)-1H-imidazol-4-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf sein potenzielles therapeutisches Wirkungsspektrum bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Chlorphenyl)-1H-imidazol-4-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die anschließende Katalyse verhindert.
Ähnliche Verbindungen:
1-(3-Chlorphenyl)piperazin: Eine Verbindung mit einer ähnlichen Chlorphenylgruppe, aber unterschiedlicher Kernstruktur.
3-Chlormethcathinon: Ein weiteres Chlorphenylderivat mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit: 1-(3-Chlorphenyl)-1H-imidazol-4-carbonitril ist einzigartig aufgrund seines Imidazolkerns, der ihm spezifische chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure.
3-Chloromethcathinone: Another chlorophenyl derivative with distinct pharmacological properties.
Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile is unique due to its imidazole core, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H6ClN3 |
|---|---|
Molekulargewicht |
203.63 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-8-2-1-3-10(4-8)14-6-9(5-12)13-7-14/h1-4,6-7H |
InChI-Schlüssel |
KIHLAIQWKMYOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


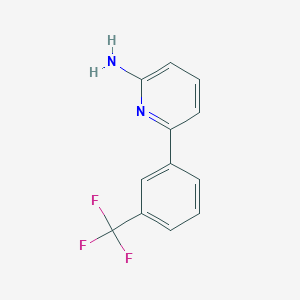


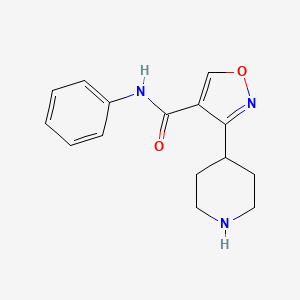

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)

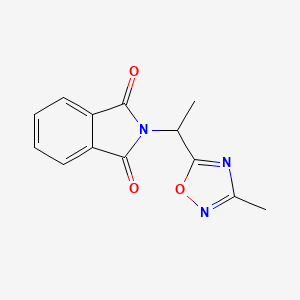

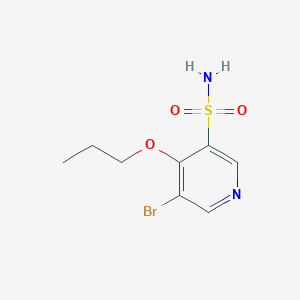
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)

